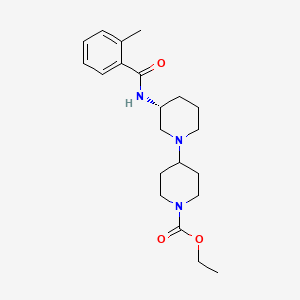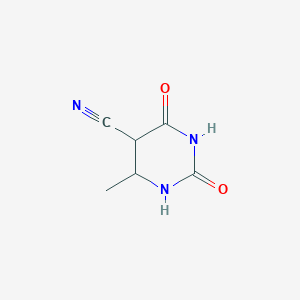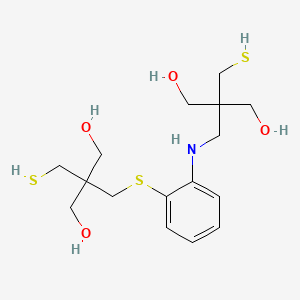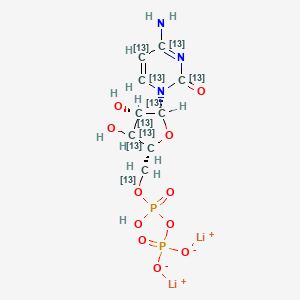
Cytidine diphosphate-13C9 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine diphosphate-13C9 (dilithium) is a nucleoside diphosphate that is isotopically labeled with carbon-13. This compound acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during the synthesis of phospholipids . The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the field of metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine diphosphate-13C9 (dilithium) involves the incorporation of carbon-13 into the cytidine diphosphate molecule. This is typically achieved through chemical synthesis methods that introduce the isotopic label at specific positions within the molecule. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the incorporation of carbon-13 at the desired positions .
Industrial Production Methods
Industrial production of Cytidine diphosphate-13C9 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled compounds and ensure their purity. The production methods are designed to maximize yield and minimize contamination, making the compound suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine diphosphate-13C9 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may result in the formation of oxidized cytidine derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted cytidine diphosphate derivatives .
Aplicaciones Científicas De Investigación
Cytidine diphosphate-13C9 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of cytidine diphosphate in various biochemical pathways.
Biology: Utilized in studies of nucleic acid metabolism and phospholipid synthesis.
Medicine: Employed in the development of nucleotide-based therapeutics and in the study of drug metabolism.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of Cytidine diphosphate-13C9 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The isotopic labeling with carbon-13 allows researchers to track the metabolic pathways and interactions of the compound within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine diphosphate: The unlabeled form of the compound, which serves similar functions in phospholipid synthesis.
Cytidine diphosphate-15N3 (dilithium): Another isotopically labeled variant, labeled with nitrogen-15.
Cytidine diphosphate-d13 (dilithium): Labeled with deuterium, another stable isotope.
Uniqueness
Cytidine diphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which provides distinct advantages in metabolic studies. The carbon-13 isotope is non-radioactive and stable, making it safe for use in various research applications. Additionally, the specific labeling allows for precise tracking and analysis of metabolic pathways, which is not possible with the unlabeled or other isotopically labeled variants .
Propiedades
Fórmula molecular |
C9H13Li2N3O11P2 |
|---|---|
Peso molecular |
424.0 g/mol |
Nombre IUPAC |
dilithium;[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
Clave InChI |
KUSULDMXKWTTRE-LXQKCEQWSA-L |
SMILES isomérico |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
SMILES canónico |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


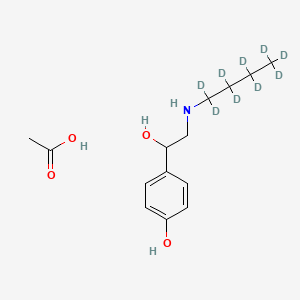
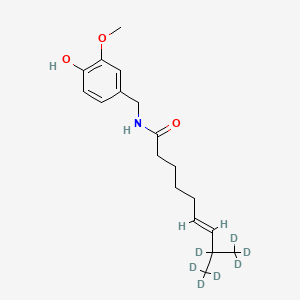
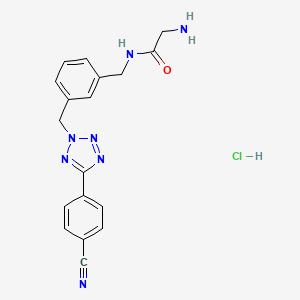
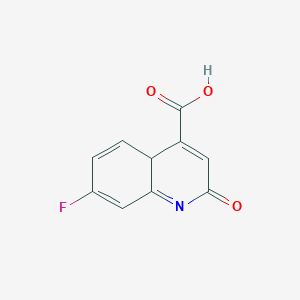
![2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)
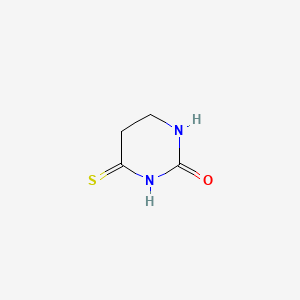
![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![6Lac[6]Met](/img/structure/B12363786.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
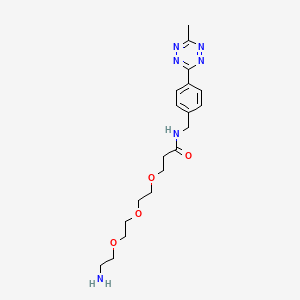
![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
